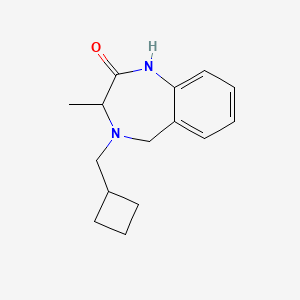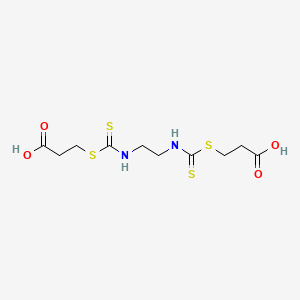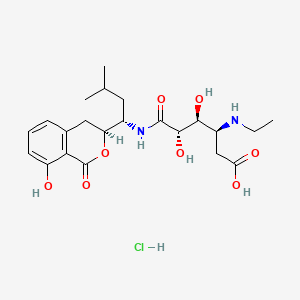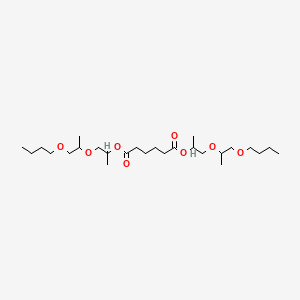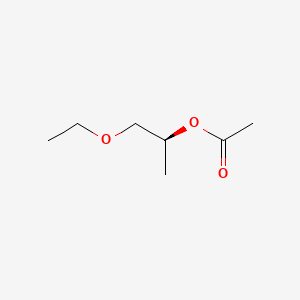
2-Acetoxy-1-ethoxypropane, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-1-ethoxypropane, (S)- is an organic compound with the molecular formula C7H14O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-1-ethoxypropane, (S)- typically involves the esterification of 1-ethoxy-2-propanol with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Catalyst: Sulfuric acid or pyridine
Industrial Production Methods
In industrial settings, the production of 2-Acetoxy-1-ethoxypropane, (S)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 1-ethoxy-2-propanol and acetic anhydride or acetyl chloride
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield
Purification: Distillation or recrystallization to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxy-1-ethoxypropane, (S)- undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 1-ethoxy-2-propanol and acetic acid.
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: It can undergo nucleophilic substitution reactions where the acetoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents
Substitution: Nucleophiles like halides or amines in the presence of a suitable solvent
Major Products Formed
Hydrolysis: 1-ethoxy-2-propanol and acetic acid
Oxidation: Corresponding ketones or carboxylic acids
Substitution: Various substituted products depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Acetoxy-1-ethoxypropane, (S)- is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals and as a solvent in drug formulation.
Industry: In the production of coatings, adhesives, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Acetoxy-1-ethoxypropane, (S)- involves its interaction with various molecular targets and pathways. For example, in hydrolysis reactions, it acts as a substrate for esterases, which catalyze the cleavage of the ester bond to form 1-ethoxy-2-propanol and acetic acid. In oxidation reactions, it undergoes electron transfer processes facilitated by oxidizing agents to form ketones or carboxylic acids.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-2-propanol: A precursor in the synthesis of 2-Acetoxy-1-ethoxypropane, (S)-.
2-Acetoxy-1-ethoxypropane, ®-: The enantiomer of 2-Acetoxy-1-ethoxypropane, (S)- with similar chemical properties but different biological activities.
1-Ethoxy-2-propyl acetate: A structurally similar compound with different functional groups.
Uniqueness
2-Acetoxy-1-ethoxypropane, (S)- is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and chiral resolution processes.
Propiedades
Número CAS |
609847-68-9 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
[(2S)-1-ethoxypropan-2-yl] acetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-6(2)10-7(3)8/h6H,4-5H2,1-3H3/t6-/m0/s1 |
Clave InChI |
LIPRQQHINVWJCH-LURJTMIESA-N |
SMILES isomérico |
CCOC[C@H](C)OC(=O)C |
SMILES canónico |
CCOCC(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



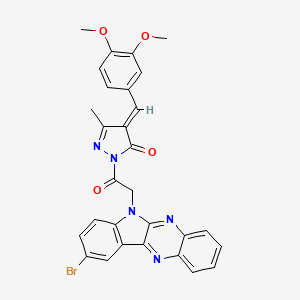
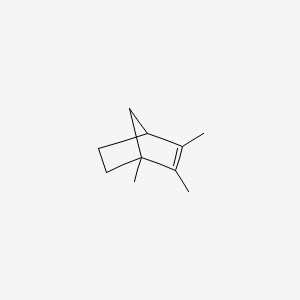

![4-benzyl-7,7-dimethyl-4,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),11,13,15-tetraen-9-one;(E)-but-2-enedioic acid](/img/structure/B15186999.png)
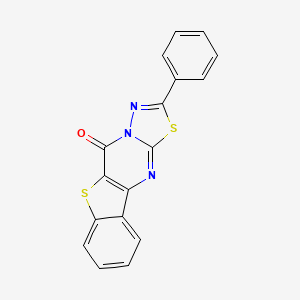

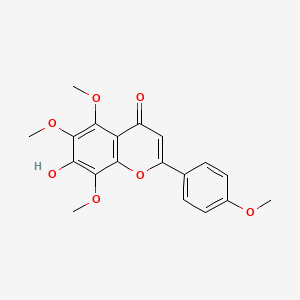
![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)
